molecular formula C4H4N3O3Na B601022 Sodium 1-methyl-4-nitro-1H-imidazol-5-olate CAS No. 35681-68-6

Sodium 1-methyl-4-nitro-1H-imidazol-5-olate

Cat. No. B601022
CAS RN: 35681-68-6
M. Wt: 165.08
InChI Key:
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Description

Sodium 1-methyl-4-nitro-1H-imidazol-5-olate, also known as Azathioprine EP Impurity E Sodium Salt, is a degradation product of Azathioprine . It has a molecular formula of C4H4N3NaO3 and a molecular weight of 165.08 .


Synthesis Analysis

The synthesis of imidazole derivatives, such as Sodium 1-methyl-4-nitro-1H-imidazol-5-olate, can be achieved through various methods. One of the main industrial methods is the acid-catalyzed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The nitration reactions of 1-methylimidazole and its nitro derivatives with a mixture of 98% HNO3 and 15% SO3 in H2SO4 were reinvestigated . 1-Methylimidazole, 1-methyl-4-nitroimidazole, 1-methyl-5-nitroimidazole, or 1-methyl-4,5-dinitroimidazole gave a mixture of 1-methyl-4,5-dinitroimidazole and 1-methyl-2,4,5-trinitroimidazole .


Physical And Chemical Properties Analysis

Sodium 1-methyl-4-nitro-1H-imidazol-5-olate is a neat product . The molecular formula is C4H4N3NaO3 and the molecular weight is 165.08 .

Scientific Research Applications

Synthesis and Structural Studies

  • Sodium 1-methyl-4-nitro-1H-imidazol-5-olate and related compounds have been synthesized and structurally studied. These studies involve creating derivatives through various chemical reactions, such as oxidation, esterification, and alkylation, and analyzing their crystal structures (Mirzaei et al., 2008) (Chauvière et al., 1995).

Photochemical Behavior

  • Research on the photochemical behavior of 2-methyl-5-nitro-1H-imidazoles in water-containing solutions has revealed interesting rearrangements and formation of different compounds under specific conditions, highlighting the complex photochemical properties of these molecules (Pfoertner & Daly, 1987).

Thermal Stability and Density Analysis

  • Studies on the thermal stability and density of various azolium salts related to 1-methyl-4-nitro-1H-imidazol-5-olate have been conducted. These include the synthesis of bicyclic azoles and their thermally stable azolium salts, which are characterized by their high densities and are analyzed using X-ray crystallography and computational methods (Gao et al., 2006).

Electrochemical Studies

  • Electrochemical studies of compounds like tinidazole and ornidazole, which are structurally related to Sodium 1-methyl-4-nitro-1H-imidazol-5-olate, have been performed. These studies involve analyzing their behavior at different pH levels and in various solvents, providing insights into their electrochemical properties (Fonseca et al., 1993) (Fonseca et al., 1993).

Antimicrobial Activity

  • Research on various 2-nitro-1H-imidazoles, which are structurally similar to Sodium 1-methyl-4-nitro-1H-imidazol-5-olate, has shown significant antibacterial and antitrichomonal activities, indicating potential applications in antimicrobial treatments (Cavalleri et al., 1977).

Future Directions

Imidazole and its derivatives have been used as mimic aspects of diverse imidazole-based biomolecules . Imidazole has become an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable .

properties

IUPAC Name

sodium;3-methyl-5-nitroimidazol-4-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3.Na/c1-6-2-5-3(4(6)8)7(9)10;/h2,8H,1H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDKQRVWAYCZEM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1[O-])[N+](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N3NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azathioprine EP Impurity E Sodium Salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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